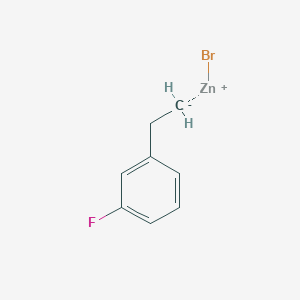

3-Fluorophenethylzinc bromide

Beschreibung

3-Fluorophenethylzinc bromide is an organozinc reagent derived from 3-fluorophenethyl bromide, where the bromine atom is replaced by a zinc moiety. This compound is typically utilized in cross-coupling reactions (e.g., Negishi coupling) to introduce fluorinated phenethyl groups into organic frameworks. The fluorine substituent at the meta position on the benzene ring imparts unique electronic and steric properties, influencing reactivity and selectivity in synthetic applications.

Eigenschaften

IUPAC Name |

bromozinc(1+);1-ethyl-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.BrH.Zn/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFUJFBQIZFOLD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC(=CC=C1)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Fluorophenethylzinc bromide can be synthesized through the reaction of 3-fluorophenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of activated zinc to facilitate the formation of the organozinc compound .

Industrial Production Methods: In an industrial setting, the production of 3-fluorophenethylzinc bromide may involve large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification through distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluorophenethylzinc bromide undergoes various types of reactions, including:

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules.

Coupling Reactions: It is commonly used in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction conditions often involve the use of a polar aprotic solvent like THF and a catalyst such as palladium.

Coupling Reactions: Reagents such as palladium or nickel catalysts are used under inert atmosphere conditions to facilitate the coupling process.

Major Products Formed:

Nucleophilic Substitution: The major products are typically substituted aromatic compounds.

Coupling Reactions: The major products are biaryl compounds or other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Cross-Coupling Reactions

3-Fluorophenethylzinc bromide is primarily utilized in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form biaryl compounds. These biaryl compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The general reaction can be summarized as follows:

where represents the aryl group from 3-fluorophenethylzinc bromide and is a halogen (bromine, chloride, etc.) from the organic halide.

Nucleophilic Substitution Reactions

This compound can also participate in nucleophilic substitution reactions, where it acts as a nucleophile, replacing the zinc-bromide bond with other electrophiles. This versatility allows for the modification of complex organic molecules.

Biological Applications

Modification of Biomolecules

In biological research, 3-fluorophenethylzinc bromide is employed to modify biomolecules. This modification enables scientists to study biological pathways and mechanisms more effectively. For example, it can be used to attach functional groups to proteins or nucleic acids, facilitating the exploration of their structures and functions.

Pharmaceutical Development

Synthesis of Drug Candidates

The compound is instrumental in the synthesis of various pharmaceutical compounds. Its ability to create complex molecular architectures makes it valuable in drug discovery processes. For instance, researchers have utilized this compound in developing treatments for diseases such as schistosomiasis and epilepsy by synthesizing novel drug candidates that target specific biological pathways .

Industrial Applications

Production of Fine Chemicals

In industrial settings, 3-fluorophenethylzinc bromide is used in the production of fine chemicals and advanced materials. Its role in creating high-value intermediates makes it essential for manufacturing processes in various sectors, including agrochemicals and polymers.

Case Study 1: Cross-Coupling Methodology

A study demonstrated the effectiveness of using 3-fluorophenethylzinc bromide in C(sp³)-F bond functionalization via cross-coupling reactions. The research highlighted how this compound could facilitate the formation of carbon-carbon bonds from unactivated alkyl fluorides, overcoming traditional limitations associated with organometallic chemistry .

Case Study 2: Biological Evaluation

Another research effort focused on using this compound for synthesizing derivatives that target neuronal Kv7 channels for treating hyperexcitability disorders. The study showcased how modifications using 3-fluorophenethylzinc bromide led to compounds with enhanced pharmacological properties .

Wirkmechanismus

The mechanism of action of 3-fluorophenethylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the nature of the other reactants involved. The zinc atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds through nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Fluorinated organozinc reagents are distinguished by the position and number of halogen substituents. Key comparisons include:

Table 1: Structural Comparison of Fluorinated Benzyl/Zinc Bromides

Electronic Effects :

- 3-Fluorobenzyl bromide : The meta-fluorine exerts a moderate electron-withdrawing effect, polarizing the C–Br bond and facilitating nucleophilic substitution or zinc insertion .

- 3-Chloro-2-fluorobenzyl bromide: The combined inductive effects of Cl and F increase electrophilicity, making it more reactive toward zinc insertion than mono-halogenated analogs .

Homologation and Cross-Coupling

- highlights that electron-rich benzyl bromides (e.g., p-methoxybenzyl bromide) undergo homologation via C–C bond insertion, yielding products like (±)-Benzyl-2-(4-methoxybenzyl)-3,3-dimethylbutanoate. Fluorinated analogs likely follow similar pathways, with fluorine’s electron-withdrawing nature influencing reaction efficiency and product distribution .

- In Negishi coupling, 3-fluorophenethylzinc bromide would act as a nucleophile, transferring the fluorinated phenethyl group to electrophilic partners (e.g., aryl halides). Comparatively, 3-fluorobenzylzinc bromide may exhibit lower steric hindrance but reduced electronic activation due to the shorter benzyl chain .

Table 2: Reactivity Comparison in Model Reactions

| Reaction Type | 3-Fluorophenethylzinc Bromide | 3-Fluorobenzylzinc Bromide | 4-Fluorobenzylzinc Bromide |

|---|---|---|---|

| Negishi Coupling Yield* | High (inferred) | Moderate | High (para activation) |

| Steric Hindrance | Moderate (phenethyl chain) | Low (benzyl) | Low |

| Electronic Activation | Moderate (meta-F) | Moderate | High (para-F) |

*Hypothetical based on substituent effects.

Crystallographic and Stability Data

- demonstrates that bromides like 2-[(naphthalen-2-yl)methyl]isothiouronium bromide form stable crystals via N–H⋯Br hydrogen bonds. Fluorinated analogs may exhibit similar stabilization, with fluorine’s electronegativity enhancing dipole interactions. For instance, 3-fluorobenzyl bromide’s crystal structure would likely show tighter packing due to fluorine’s small size and strong intermolecular interactions .

Biologische Aktivität

3-Fluorophenethylzinc bromide is an organozinc compound that has gained attention in various fields of chemistry and biology due to its unique properties and potential applications. This article will explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

3-Fluorophenethylzinc bromide can be synthesized through the reaction of 3-fluorophenethyl bromide with zinc in a suitable solvent such as tetrahydrofuran (THF). This compound is part of a broader class of organozinc reagents, which are widely used in organic synthesis, particularly in cross-coupling reactions like the Negishi reaction.

Biological Activity Overview

The biological activity of 3-Fluorophenethylzinc bromide is primarily associated with its role as a reagent in various chemical reactions. However, its potential biological implications have also been investigated. Below are key aspects of its biological activity:

- Antimicrobial Properties : Preliminary studies suggest that organozinc compounds may exhibit antimicrobial activity. For instance, the inhibition of nitric oxide synthase (NOS) by related compounds has been shown to enhance bacterial susceptibility to oxidative stress, indicating a possible mechanism for antimicrobial action .

- Inhibition of Viral Proteases : Research into similar organozinc compounds has revealed their potential as inhibitors of viral proteases, which are crucial for viral replication. Although specific data on 3-Fluorophenethylzinc bromide is limited, the structure-activity relationships (SAR) observed in related compounds suggest that modifications can lead to significant antiviral activity .

- Neuropharmacological Effects : Some studies have indicated that phenethylamine derivatives can influence neurotransmitter systems, potentially affecting mood and cognition. The structural similarity of 3-Fluorophenethylzinc bromide to these compounds warrants further investigation into its neuropharmacological effects .

Case Study 1: Antimicrobial Activity

A study evaluated the effect of various organozinc compounds on bacterial growth. The results indicated that certain derivatives could significantly inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) when combined with oxidative agents like hydrogen peroxide. The IC50 values for related compounds were found to be around 5.84 mM, suggesting a moderate level of antimicrobial activity .

Case Study 2: Viral Inhibition

In a separate investigation into antiviral properties, researchers synthesized a series of organozinc compounds and tested their inhibitory effects on Zika virus protease. While direct data on 3-Fluorophenethylzinc bromide was not available, the findings highlighted the importance of structural modifications in enhancing antiviral efficacy. Compounds with similar frameworks demonstrated IC50 values as low as 130 nM against Zika virus protease .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-fluorophenethylzinc bromide, and how can reaction conditions be optimized?

- Methodology : 3-Fluorophenethylzinc bromide is typically synthesized via halogen-zinc exchange or direct oxidative insertion. For halogen-zinc exchange, react 3-fluorophenethyl bromide with activated zinc powder in anhydrous THF at 0–25°C under inert atmosphere. Quench with CO₂ or electrophiles to confirm reactivity . Optimization involves controlling solvent purity (e.g., THF distilled over Na/benzophenone), zinc activation (e.g., sonication), and reaction monitoring via GC-MS or TLC.

Q. Which spectroscopic and analytical techniques are most effective for characterizing 3-fluorophenethylzinc bromide?

- Methodology : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm structure and purity. For ¹⁹F NMR, reference CFCl₃ as an internal standard. Elemental analysis (C, H, Br, Zn) validates stoichiometry. Complement with GC-MS for trace impurities and FT-IR to identify Zn-C bonding (~450–550 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the recommended handling and storage protocols for 3-luorophenethylzinc bromide to ensure stability?

- Methodology : Store under inert gas (Ar/N₂) at –20°C in flame-dried glassware. Use anhydrous solvents (THF, Et₂O) to prevent hydrolysis. Conduct reactions in Schlenk lines or gloveboxes. Decompose waste with isopropanol/water mixtures to neutralize reactive zinc species .

Advanced Research Questions

Q. How does the electronic effect of the 3-fluoro substituent influence the reactivity of phenethylzinc bromide in cross-coupling reactions?

- Methodology : The electron-withdrawing fluorine meta-substituent enhances electrophilicity at the benzylic position, favoring transmetalation in Negishi couplings. Compare kinetics with non-fluorinated analogs using stopped-flow UV-Vis spectroscopy. Computational DFT studies (e.g., Gaussian 16) model charge distribution and transition states .

Q. What mechanistic insights explain the stability of 3-fluorophenethylzinc bromide under varying solvent and temperature conditions?

- Methodology : Conduct variable-temperature NMR (–40°C to 50°C) to study aggregation states. Use dynamic light scattering (DLS) to monitor particle size in THF vs. Et₂O. Compare decomposition rates via ¹H NMR in protic vs. aprotic solvents. Activation energy (Eₐ) calculations via Arrhenius plots reveal degradation pathways .

Q. Can computational modeling predict the ligand-exchange behavior of 3-fluorophenethylzinc bromide in catalytic cycles?

- Methodology : Perform DFT calculations (B3LYP/6-311+G**) to simulate ligand exchange with Pd(0) catalysts. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in aryl-aryl couplings. Validate with kinetic isotopic effect (KIE) studies using deuterated substrates .

Q. How do steric and electronic factors affect the selectivity of 3-fluorophenethylzinc bromide in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.